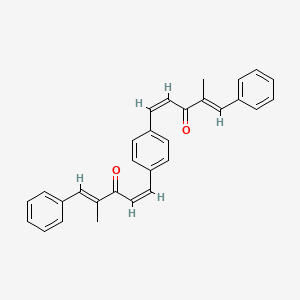
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one), also known as DAPPA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPPA belongs to the family of chalcones, which are naturally occurring compounds found in many plants. The unique chemical structure of DAPPA makes it a promising candidate for various research applications.
作用機序
The mechanism of action of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases such as arthritis. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
実験室実験の利点と制限
One of the main advantages of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. It is also relatively stable and can be stored for extended periods of time. However, one limitation of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.
将来の方向性
There are many potential future directions for research on 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one). One area of research is the development of new drugs for the treatment of cancer. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer treatment in humans. Another area of research is the development of new anti-inflammatory drugs. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has shown anti-inflammatory activity in preclinical studies, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, there is potential for 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) to be used as a tool in chemical biology research, as its unique chemical structure may make it useful for studying certain biological processes.
合成法
The synthesis of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) involves the condensation of 1,3-diphenyl-2-propen-1-one and 1,4-diacetylbenzene in the presence of a base. This reaction yields 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) as a yellow crystalline solid. The synthesis of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of cancer. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
特性
IUPAC Name |
(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c1-23(21-27-9-5-3-6-10-27)29(31)19-17-25-13-15-26(16-14-25)18-20-30(32)24(2)22-28-11-7-4-8-12-28/h3-22H,1-2H3/b19-17-,20-18-,23-21+,24-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVDBKABZORYDR-PKFJFACDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C(=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)/C=C\C2=CC=C(C=C2)/C=C\C(=O)/C(=C/C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)
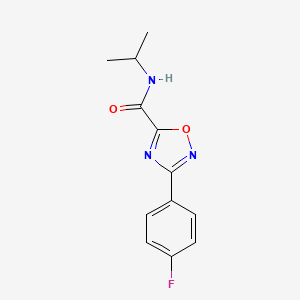
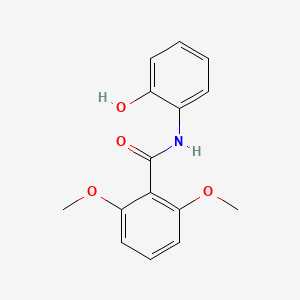
![(3aR*,6aS*)-5-[4-(1H-imidazol-1-yl)benzoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5298933.png)
![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[4-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5298934.png)
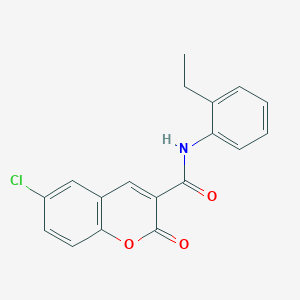
![6-fluoro-2-methyl-1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5298943.png)
![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)
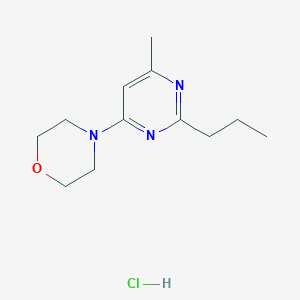
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5298966.png)
![8-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5298972.png)
![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5298979.png)